Methyl 5-(acetylamino)-2-methoxy-4-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(acetylamino)-2-methoxy-4-nitrobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an acetylamino group, a methoxy group, and a nitro group attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(acetylamino)-2-methoxy-4-nitrobenzoate typically involves the esterification of 5-(acetylamino)-2-methoxy-4-nitrobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(acetylamino)-2-methoxy-4-nitrobenzoate undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Aqueous sodium hydroxide.
Substitution: Various nucleophiles such as halides or amines.
Major Products Formed
Oxidation: 5-(acetylamino)-2-amino-4-nitrobenzoate.
Reduction: 5-(acetylamino)-2-methoxy-4-nitrobenzoic acid.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
Methyl 5-(acetylamino)-2-methoxy-4-nitrobenzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 5-(acetylamino)-2-methoxy-4-nitrobenzoate exerts its effects involves interactions with specific molecular targets. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The presence of functional groups such as the nitro and acetylamino groups can influence the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(acetylamino)-2-methoxybenzoate: Lacks the nitro group, which may result in different reactivity and biological activity.
Methyl 5-(amino)-2-methoxy-4-nitrobenzoate: Lacks the acetyl group, which can affect its solubility and interaction with enzymes.
Methyl 5-(acetylamino)-2-hydroxy-4-nitrobenzoate: Contains a hydroxy group instead of a methoxy group, leading to different chemical properties.
Uniqueness
Methyl 5-(acetylamino)-2-methoxy-4-nitrobenzoate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the nitro and acetylamino groups can enhance its potential as a versatile compound for various applications in research and industry.
Properties
CAS No. |
79893-20-2 |
---|---|
Molecular Formula |
C11H12N2O6 |
Molecular Weight |
268.22 g/mol |
IUPAC Name |
methyl 5-acetamido-2-methoxy-4-nitrobenzoate |
InChI |
InChI=1S/C11H12N2O6/c1-6(14)12-8-4-7(11(15)19-3)10(18-2)5-9(8)13(16)17/h4-5H,1-3H3,(H,12,14) |
InChI Key |
HEOLZRXLDUVPQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C(=C1)C(=O)OC)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.